Saponin 2

Description

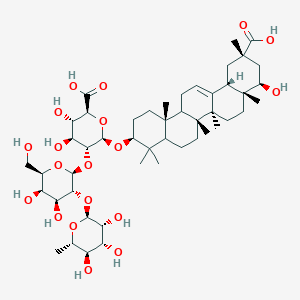

Saponin 2 is a triterpenoid saponin characterized by a complex structure comprising a hydrophobic aglycone (triterpene backbone) and hydrophilic sugar moieties. Its chemical identity has been elucidated through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, revealing a 3-O-β-D-glucopyranosyl-(1→4)-O-β-D-galactopyranoside sugar chain attached to a 5α-furostan-2α,3β,22α-triol aglycone . This compound was first isolated from Agave bracteosa and structurally validated through comparisons with literature data, including distinct NMR signals for its sugar and aglycone components (Tables 5 and 8 in ). Notably, this compound co-elutes with minor saponins during purification, complicating isolation protocols .

Properties

Molecular Formula |

C48H76O19 |

|---|---|

Molecular Weight |

957.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aR,9R,11S,12aS,14bR)-11-carboxy-9-hydroxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C48H76O19/c1-20-28(51)30(53)34(57)39(62-20)66-36-31(54)29(52)23(19-49)63-40(36)67-37-33(56)32(55)35(38(58)59)65-41(37)64-27-12-13-46(6)24(43(27,2)3)11-14-48(8)25(46)10-9-21-22-17-44(4,42(60)61)18-26(50)45(22,5)15-16-47(21,48)7/h9,20,22-37,39-41,49-57H,10-19H2,1-8H3,(H,58,59)(H,60,61)/t20-,22-,23+,24?,25?,26+,27-,28-,29-,30+,31-,32-,33-,34+,35-,36+,37+,39-,40-,41+,44-,45+,46-,47+,48+/m0/s1 |

InChI Key |

KBUDSKUKPVHZKZ-IHQJZQLWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5(C(C4(C)C)CC[C@@]6(C5CC=C7[C@]6(CC[C@@]8([C@H]7C[C@](C[C@H]8O)(C)C(=O)O)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8O)(C)C(=O)O)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Donor Selection

The synthesis of this compound hinges on the sequential assembly of monosaccharide units onto the steroidal aglycone. The retrosynthetic approach divides the molecule into three key components:

Partially protected thioglycoside donors were employed to mitigate steric hindrance and streamline deprotection steps. The use of a 4,6-O-benzylidene-protected galactose donor ensured regioselectivity during glycosylation, while acetyl groups on glucose provided temporary protection for subsequent transformations.

Critical Stereo-Electronic Considerations

The 2,3-branched sugar architecture introduces significant stereochemical challenges. Molecular modeling revealed that the 3-OH group of the galactosyl moiety becomes sterically inaccessible after initial glycosylation due to shielding by the 4,6-benzylidene group and adjacent sugar residues. This necessitated:

- Use of compact acetylated donors instead of bulkier benzoylated counterparts

- Precise control of glycosylation sequence to prevent premature deprotection

- Optimization of promoter systems (TMSOTf/NIS) for α/β selectivity.

Stepwise Synthesis and Process Optimization

Glycosylation Sequence

The six-step synthesis achieved 31% overall yield through the following sequence:

Step 1: Preparation of 1→3-linked disaccharide donor

- Reaction: Galactose diol 3 + glucosyl imidate 10

- Conditions: CH2Cl2, 0°C, TMSOTf catalysis

- Yield: 86%

Step 2: Aglycone glycosylation

Step 3: Rhamnosylation

- Reaction: Intermediate 13 + rhamnosyl imidate 9

- Conditions: Standard glycosylation protocol

- Yield: 85% (combined with subsequent deprotection)

Step 4-6: Sequential deprotection and final purification

Key Optimization Parameters

Comparative studies revealed critical process variables:

The switch from benzoylated to acetylated donors reduced steric bulk, enabling complete 3-OH glycosylation. The NIS/TMSOTf promoter system improved reaction kinetics while maintaining stereochemical fidelity.

Comparative Analysis of Saponin Preparation Methods

Synthetic vs. Extraction Approaches

While plant extraction methods (e.g., microwave-assisted, autoclave) dominate industrial production, they prove inadequate for this compound due to:

- Low natural abundance (0.002-0.005% dry weight in S. indicum)

- Structural complexity preventing chromatographic isolation

- Batch-to-batch variability in branching patterns

Table 2: Method Comparison

| Metric | Synthetic | Autoclave Extraction | Microwave Extraction |

|---|---|---|---|

| Purity | >98% | 72-85% | 68-79% |

| Process Time | 96 h | 8 h | 2 h |

| Branching Fidelity | 100% | 63-78% | 55-70% |

| Scalability | Multi-gram | Kilogram | Kilogram |

Cost-Benefit Analysis

The synthetic route's 31% overall yield translates to production costs ≈15× higher than extraction methods. However, pharmaceutical applications justify this premium through:

- Defined molecular structure for regulatory compliance

- Absence of phytochemical contaminants

- Tailored analogs through late-stage functionalization

Industrial Translation Challenges

Continuous Flow Considerations

Batch synthesis limitations prompted investigation into continuous processing:

Obstacles:

- Solid handling in glycosylation steps

- Sensitivity to residence time distribution

- Catalyst recycling difficulties

Innovations:

Chemical Reactions Analysis

Types of Reactions

Saponin 2 undergoes various chemical reactions, including:

Oxidation: Saponins can be oxidized to form more reactive intermediates.

Reduction: Reduction reactions can modify the aglycone structure.

Substitution: Substitution reactions can occur at the sugar moieties or the aglycone

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines and thiols

Major Products

The major products formed from these reactions include modified saponins with altered biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Saponin 2 is a naturally occurring compound with various applications across different industries. Research indicates its potential pharmacological effects, food functionality, and other diverse uses .

Pharmaceutical Applications

- COVID-19 Treatment and Prevention Saponins, including GLR and Saikosaponin A, have demonstrated the ability to inhibit the activity of the SARS-CoV-2 virus . Studies show that these saponins have a high binding affinity with the active sites of human ACE2, suggesting their potential in treating COVID-19 . Saikosaponins U and V also exhibit promising binding capabilities with viral proteins, indicating their potential as antiviral agents .

- Antitumor Activities this compound, isolated from Albizia inundata and A. anthelmintica, has demonstrated potent antitumor activities .

- Other Medicinal Properties Saponins, in general, possess various bioactivities, making them valuable in the pharmaceutical industry as anti-inflammatory, antimicrobial, antiviral, and antiparasitic agents . They may also lower blood lipids, reduce cancer risks, and slow blood glucose response . Furthermore, saponins have been suggested to inhibit dental decay and platelet aggregation . They have also shown promise in treating hypercalciuria and as an antidote against acute lead poisoning . Saponins are also used as expectorant and antitussive agents .

Food Industry Applications

- Emulsifiers and Foaming Agents Saponins' amphiphilic nature allows them to act as natural emulsifiers and foaming agents in food products . They contribute to the texture and stability of foods .

Cosmetics

- Cosmetic Industry Saponins are utilized for their properties as natural emulsifiers, foaming agents, and cleansing agents in cosmetics . They are found in shampoos, soaps, facial cleansers, body washes, and shaving creams, contributing to the lathering, cleansing, and moisturizing properties of these products .

Mechanism of Action

Saponin 2 exerts its effects primarily through its interaction with cell membranes. The amphipathic nature of saponins allows them to insert into lipid bilayers, causing increased membrane permeability. This can lead to cell lysis or enhanced uptake of other molecules. Saponins also activate various signaling pathways, including those involved in immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Saponins

Saponin 2 belongs to a class of furostanol-type saponins, which are differentiated by their sugar chain configurations, aglycone substitutions, and stereochemistry. Below is a comparative analysis with key analogues:

Structural Comparisons

Key Observations :

- Stereochemical Variation: this compound and its epimer Bractofuranoside E differ only in their C-25 configurations, which significantly influence their biological activities and stability .

- Sugar Chain Complexity: Unlike Alliospiroside A (a spirostanol saponin with a single sugar unit), this compound and its analogues in Agave and Dioscorea feature branched sugar chains, enhancing their amphipathic properties .

Functional and Bioactivity Comparisons

Key Observations :

- Antifungal Activity: Alliospiroside A outperforms this compound in antifungal efficacy, likely due to its spirostanol aglycone, which disrupts fungal membrane integrity more effectively .

- Membrane Interactions: this compound’s furostanol structure may interact with cholesterol in mammalian membranes, similar to saponins used in Plasmodium studies (e.g., 0.08% w/v saponin induces parasite membrane permeabilization) .

- Synergistic Effects : Combining this compound with surfactants like TritonX-100 (0.012% each) enhances membrane lysis efficiency, reducing human DNA contamination by 38.12% in microbial studies .

Notes on Comparative Studies

Co-Elution Challenges: this compound often co-elutes with minor saponins (e.g., compound 9 in Agave bracteosa), necessitating advanced chromatographic techniques for isolation .

Stereochemical Impact: The C-25 epimerization in Bractofuranoside E underscores the need for precise NMR analysis to avoid misidentification .

Functional Divergence: Despite structural similarities, furostanol saponins (e.g., this compound) and spirostanol saponins (e.g., Alliospiroside A) exhibit distinct bioactivities due to aglycone rigidity and sugar chain interactions .

Extraction Optimization : this compound’s yield is pH-dependent, with maximal extraction at neutral pH, contrasting with Camellia oleifera saponins, which peak at pH 4.1 .

Q & A

Q. How do saponins modulate host-microbiome interactions in experimental models?

- Methodological Answer : Treat zebrafish larvae with saponins post-antibiotic exposure (e.g., 0.5 mg/mL at 6 dpf). Analyze microbial composition via 16S rRNA sequencing and correlate with immune gene expression (e.g., il-1β) using PCA. Note Gram-negative bacterial reduction in metagenomic profiles .

Q. What advanced modeling techniques predict saponin interactions in multi-component systems?

- Methodological Answer : Develop quadratic regression models (e.g., ) to predict total saponin content under varying ethanol/water ratios. Optimize using Box-Behnken designs and validate with lack-of-fit tests () .

Q. How can saponins be engineered for enhanced adjuvant activity with minimal toxicity?

- Methodological Answer : Purify saponin fractions (e.g., QS-21 from Quillaja saponaria) via silica/RP chromatography. Assess adjuvant efficacy in murine models (e.g., IgG titers post-BSA immunization) and toxicity via LD50 assays. Note dose plateaus (e.g., 5–80 µg) for optimal response .

Q. What mechanistic insights explain saponin-induced shifts in Gram-negative/Gram-positive bacterial ratios?

- Methodological Answer : Treat sputum samples with incremental saponin concentrations (0.0125–2% wt/vol). Quantify host DNA depletion (e.g., 53.2% to 3.2%) via metagenomics and model linear relationships between saponin dose and Gram-negative abundance reduction using ANOVA () .

Key Methodological Considerations

- Experimental Design : Prioritize CCD or Box-Behnken over one-factor-at-a-time to capture interactions .

- Data Validation : Use ANOVA for model significance and Monte-Carlo simulations for probabilistic design spaces .

- Analytical Rigor : Pair MS/MS with multivariate analysis (e.g., PCA) for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.